2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Overview
Description
2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound that features a seven-membered azepane ring and a chlorobenzyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 1-azepane with 4-chlorobenzyl chloride in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: 0°C to 55°C
Reagents: Thionyl chloride, ethyl acetate
Yield: Approximately 90%
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides
Reduction: Formation of reduced amine derivatives
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Potential use in studying receptor-ligand interactions
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-azepanyl)butylamine dihydrochloride
- 4-[2-(1-azepanyl)ethoxy]benzyl chloride hydrochloride
Uniqueness
2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific structural features, such as the combination of the azepane ring and the chlorobenzyl group.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-14-7-5-13(6-8-14)11-17-15(19)12-18-9-3-1-2-4-10-18/h5-8H,1-4,9-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSXTLWCNNSAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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